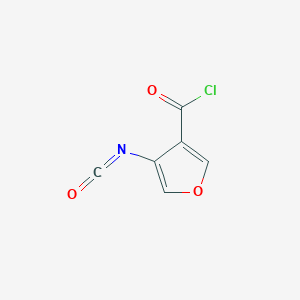
4-Isocyanatofuran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanatofuran-3-carbonyl chloride: is an organic compound with the molecular formula C₆H₂ClNO₃ and a molecular weight of 171.54 g/mol . This compound is characterized by the presence of both an isocyanate group (-NCO) and a carbonyl chloride group (-COCl) attached to a furan ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatofuran-3-carbonyl chloride typically involves the reaction of furan derivatives with appropriate reagents to introduce the isocyanate and carbonyl chloride functional groups. One common method involves the use of furan-3-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The resulting furan-3-carbonyl chloride is then reacted with phosgene (COCl₂) to introduce the isocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isocyanatofuran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The carbonyl chloride group can undergo addition reactions with water to form carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the carbonyl chloride group to form carboxylic acids.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
Chemistry: 4-Isocyanatofuran-3-carbonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and polymers .
Medicine: Its reactivity with nucleophiles makes it useful for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to form stable bonds with various substrates makes it valuable in material science .
Mecanismo De Acción
The mechanism of action of 4-Isocyanatofuran-3-carbonyl chloride involves the reactivity of its isocyanate and carbonyl chloride functional groups. The isocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The carbonyl chloride group can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical reactions .
Molecular Targets and Pathways: The compound targets nucleophilic sites on biomolecules and synthetic substrates. The formation of stable covalent bonds with these targets leads to the modification of their chemical and physical properties .
Comparación Con Compuestos Similares
Furan-3-carbonyl chloride: Similar structure but lacks the isocyanate group.
4-Isocyanatofuran: Similar structure but lacks the carbonyl chloride group.
Uniqueness: 4-Isocyanatofuran-3-carbonyl chloride is unique due to the presence of both isocyanate and carbonyl chloride functional groups on a furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and material science .
Propiedades
Número CAS |
80761-37-1 |
|---|---|
Fórmula molecular |
C6H2ClNO3 |
Peso molecular |
171.54 g/mol |
Nombre IUPAC |
4-isocyanatofuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNO3/c7-6(10)4-1-11-2-5(4)8-3-9/h1-2H |
Clave InChI |
UQUBWXLTISIEOG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CO1)N=C=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


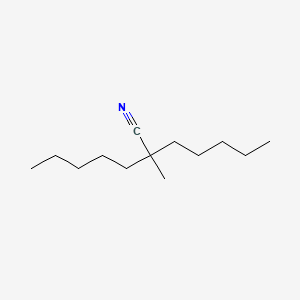

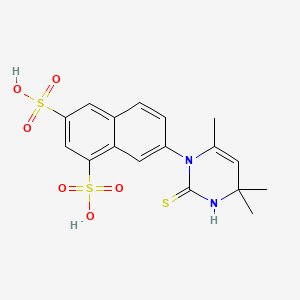
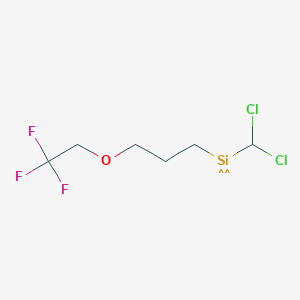
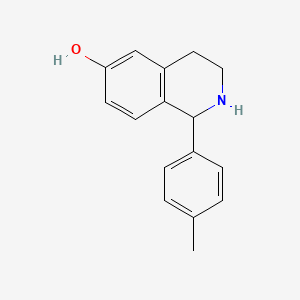
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
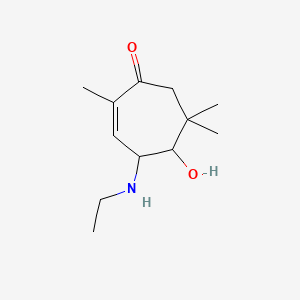
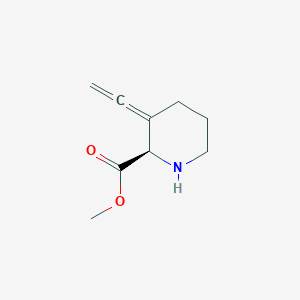

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
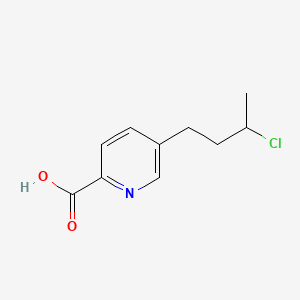
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
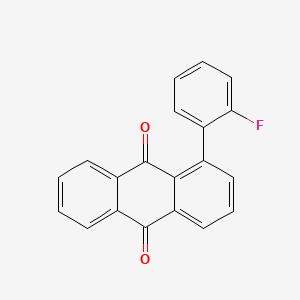
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
